molecular formula C9H11ClFN3S B12226822 n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine

n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine

Cat. No.: B12226822
M. Wt: 247.72 g/mol
InChI Key: BLCDAMUSYPKTKS-UHFFFAOYSA-N
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Description

n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine is a heterocyclic compound that contains both a thiophene and a pyrazole ring. The presence of a fluorine atom on the thiophene ring and a methyl group on the pyrazole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene.

    Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazole and 3,5-dimethyl-1H-pyrazole.

Uniqueness

n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine is unique due to the presence of both a fluorinated thiophene ring and a methylated pyrazole ring. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11ClFN3S

Molecular Weight

247.72 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H10FN3S.ClH/c1-13-5-4-9(12-13)11-6-7-2-3-8(10)14-7;/h2-5H,6H2,1H3,(H,11,12);1H

InChI Key

BLCDAMUSYPKTKS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=C(S2)F.Cl

Origin of Product

United States

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